7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione
Description
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(2-oxopropylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S/c1-10(23)9-26-16-19-14-13(15(24)21(3)17(25)20(14)2)22(16)8-11-6-4-5-7-12(11)18/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKDDUKGPHHEAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Assembly: 1,3-Dimethylxanthine Derivative Formation
The synthesis begins with the preparation of the purine-2,6-dione core. Commercial 1,3-dimethylxanthine (theophylline) serves as the foundational scaffold due to its pre-existing 1,3-dimethyl groups and reactive positions at N7 and C8. In a representative procedure, 1,3-dimethylxanthine is dissolved in a polar aprotic solvent such as dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under inert atmosphere. The N7 position is selectively alkylated using 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) and a phase-transfer catalyst like tetraethylammonium bromide (TEBA). Reaction temperatures of 80–85°C for 12–24 hours yield 7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with conversions exceeding 90%.
Introduction of the 8-[(2-oxopropyl)thio] moiety necessitates a leaving group at C8. Bromination is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or dichloromethane. For instance, treating 7-(2-chlorobenzyl)-1,3-dimethylxanthine with NBS (1.1 equivalents) in dichloromethane at 0–5°C for 2 hours produces 8-bromo-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures complete conversion, with yields typically >85%.
Thioetherification with 2-Oxopropyl Mercaptan
The bromine atom at C8 is displaced via nucleophilic aromatic substitution using 2-oxopropyl mercaptan (HS-CH₂-C(O)-CH₃). This step requires careful optimization due to the steric and electronic challenges of the purine system. A mixture of DMAc and n-butanol (3:1 v/v) is employed as the solvent, with K₂CO₃ (2.5 equivalents) as the base. Heating to 110–120°C for 40–48 hours under reflux facilitates the substitution, yielding the target thioether. Post-reaction, the mixture is cooled to 70°C, filtered to remove inorganic salts, and diluted with acetonitrile to induce crystallization. The crude product is isolated via vacuum filtration and washed with cold acetonitrile, achieving purities >95%.
Recrystallization and Final Purification
Final purification is critical for pharmaceutical-grade material. The crude product is dissolved in a mixture of NMP and acetonitrile (1:2 v/v) at 90°C, followed by gradual addition of water to induce supersaturation. Seeding with pre-formed crystals at 58°C initiates controlled crystallization. The suspension is cooled to 20°C over 150 minutes, filtered, and dried under vacuum at 40°C. X-ray powder diffraction (XRPD) analysis confirms the crystalline form, with characteristic peaks at 2θ = 8.2°, 12.5°, and 16.8°. This process achieves >99.8% purity, as validated by HPLC with UV detection at 254 nm.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (DMSO-d₆): δ 7.35–7.45 (m, 4H, aromatic H), 5.34 (s, 2H, N7-CH₂), 3.74 (d, 2H, SCH₂), 3.46 (s, 6H, N1-CH₃ and N3-CH₃), 2.98–3.18 (m, 3H, CO-CH₃).
- ¹³C NMR: δ 170.2 (C=O), 152.1 (C6), 135.6 (C2), 129.8–132.4 (aromatic C), 55.1 (N7-CH₂), 42.3 (SCH₂), 30.8 (CO-CH₃).
High-Resolution Mass Spectrometry (HRMS):
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Patent WO2024133476 | 78 | 99.8 | Scalable to 150 kg batches |
| Academic Synthesis | 65 | 95 | Lower cost reagents |
The patent route emphasizes industrial scalability, employing solvents like DMAc and acetonitrile that facilitate easy recovery and reuse. In contrast, academic methods prioritize cost-effectiveness but require additional purification steps.
Challenges and Optimization Strategies
- Regioselectivity in Alkylation: Competing alkylation at N9 is mitigated by using bulky bases (e.g., diisopropylethylamine) and controlled stoichiometry.
- Thioetherification Kinetics: Prolonged reaction times (40+ hours) and excess 2-oxopropyl mercaptan (1.5 equivalents) drive the substitution to completion.
- Crystallization Control: Seeding at precise temperatures and slow cooling rates prevent amorphous solid formation, ensuring consistent crystal morphology.
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxopropylthio group to a corresponding alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorobenzyl group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
Key Observations :
- Chlorobenzyl Position : The 2-chloro substitution in the target compound vs. 4-chloro in HC608/HC070 may alter target specificity. 4-Chloro derivatives show higher TRPC5 affinity, suggesting positional sensitivity in channel binding .
- 8-Substituent Effects: Thioether groups (e.g., (2-oxopropyl)thio) enhance sulfur-mediated interactions (e.g., covalent binding or redox modulation) compared to phenoxy or amino groups .
Pharmacological and Functional Comparisons
- TRPC5 Inhibition: HC608’s 4-chlorobenzyl and phenoxy groups are critical for its nanomolar potency, while the target compound’s 2-chlorobenzyl and thioether groups may favor alternative targets (e.g., kinases or proteases) . Thioether-containing analogs (e.g., 7-isopentyl-8-[(2-oxopropyl)thio]) lack TRPC5 data but show improved blood-brain barrier penetration in structural studies .
Antiviral Activity :
Synthetic Accessibility :
Physicochemical Properties
| Property | Target Compound | HC608 | 8-[(2-Chlorobenzyl)amino] Analog |
|---|---|---|---|
| Molecular Weight | ~377.8 g/mol (estimated) | 529.9 g/mol | ~407.8 g/mol |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~4.1 (high lipophilicity) | ~2.8 |
| Hydrogen Bond Acceptors | 6 | 9 | 7 |
Implications :
- The target compound’s lower molecular weight and logP compared to HC608 suggest better solubility and oral bioavailability.
Biological Activity
7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C17H17ClN4O3S
- Molar Mass : 392.86 g/mol
- CAS Number : 1186130-05-0
The compound features a purine structure with a chlorobenzyl group and a thioether moiety, which may contribute to its biological activity.
Research indicates that this compound may exhibit phosphodiesterase (PDE) inhibitory activity , similar to other xanthine derivatives. PDE inhibitors are known for their role in modulating intracellular signaling pathways by preventing the breakdown of cyclic nucleotides (cAMP and cGMP), which can lead to various physiological effects including vasodilation and anti-inflammatory responses .
Pharmacological Effects
- Anti-inflammatory Activity :
- Cytotoxicity :
- Antimicrobial Properties :
Study 1: PDE Inhibition
In a study examining the PDE inhibitory effects of various xanthine derivatives, this compound was found to inhibit multiple PDE isoforms (PDE4 and PDE5), which are implicated in inflammatory diseases and erectile dysfunction respectively. The study utilized an enzyme assay to quantify the inhibition levels at varying concentrations .
Study 2: Anticancer Activity
Another research effort focused on the anticancer potential of this compound through cell viability assays on breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, suggesting that the compound could be further explored as a potential chemotherapeutic agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione?
- Methodological Answer : The synthesis typically involves multi-step functionalization of a purine core. A common approach includes:
- Step 1 : Alkylation of 1,3-dimethylxanthine derivatives at the 7-position with 2-chlorobenzyl groups (e.g., using 2-chlorobenzyl bromide under basic conditions) .
- Step 2 : Thiolation at the 8-position via nucleophilic substitution with 2-oxopropyl thiols or disulfides, often requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound .
- Key Considerations : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for thiolation) are critical to avoid side products like over-alkylated derivatives .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
- FTIR : Look for peaks at ~1690–1650 cm⁻¹ (C=O stretching of purine-2,6-dione) and ~740 cm⁻¹ (C-Cl stretching) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks at m/z corresponding to the molecular formula (C₁₆H₁₆ClN₄O₃S, exact mass 395.06 g/mol). Fragments like m/z 149 (2-chlorobenzyl) and m/z 88 (2-oxopropyl thioether) validate substituents .
- ¹H/¹³C NMR : Key signals include δ 7.2–7.4 ppm (aromatic protons of 2-chlorobenzyl) and δ 2.1–2.5 ppm (methyl groups on purine) .
Advanced Research Questions
Q. How can computational tools predict the drug-likeness and target interactions of this compound?
- Methodological Answer :
- Drug-Likeness : Use platforms like ChemAxon or SwissADME to calculate parameters:
- Lipinski’s Rule : Molecular weight (<500), LogP (<5), H-bond donors/acceptors (<10/5) .
- Pharmacokinetics : Predict bioavailability (e.g., BOILED-Egg model for gastrointestinal absorption) .
- Target Docking : Molecular docking (AutoDock Vina) against nucleotide-binding enzymes (e.g., kinases) using PDB structures (e.g., 3QKK for purine-binding sites). Focus on binding affinity (ΔG < −7 kcal/mol) and key residues (e.g., hydrogen bonds with purine C=O groups) .
Q. How to resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., IC₅₀ assays in multiple cell lines: HeLa for cancer, S. aureus for antimicrobial activity) .
- Mechanistic Studies :
- Apoptosis Markers : Measure caspase-3 activation (Western blot) to confirm anticancer mechanisms .
- Membrane Permeability : Use SYTOX Green assays to differentiate bactericidal vs. static effects .
- SAR Analysis : Compare with analogs (e.g., 8-chloro-1,3-dimethylpurine derivatives) to identify critical substituents for specific activities .
Q. What strategies optimize the stability of this compound under physiological conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (pH 1–9 buffers, 37°C) with HPLC monitoring. Degradation products (e.g., hydrolysis of thioether bonds) guide formulation adjustments .
- Prodrug Design : Modify the 2-oxopropyl thioether to a disulfide (e.g., using glutathione-responsive linkers) to enhance plasma stability while retaining activity in target tissues .
- Encapsulation : Use PEGylated liposomes (size 100–150 nm) to improve solubility and reduce hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
